molecular formula C22H16N2O3 B2954428 2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide CAS No. 903296-16-2

2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2954428
CAS No.: 903296-16-2
M. Wt: 356.381
InChI Key: QTVXPBLGVXFEIU-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide is a synthetically derived small molecule featuring an indole-3-glyoxylyl scaffold linked to a 4-phenoxyaniline moiety. This structural class is of significant interest in medicinal chemistry for developing novel therapeutic agents. Compounds based on the 2-(1H-indol-3-yl)-2-oxoacetamide skeleton have demonstrated a range of promising biological activities in scientific research. Notably, structurally related indol-3-yl acetamide derivatives have been identified as potent inhibitors of viral replication. Research has shown that such compounds can specifically target the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2 and respiratory syncytial virus (RSV), exhibiting inhibitory activity in the low micromolar range . Furthermore, analogous molecules are investigated for their potential in central nervous system disorders, with some substituted acetamide derivatives acting as selective inhibitors of butyrylcholinesterase (BChE), a target for Alzheimer's disease therapy . The molecular framework is also explored in oncology research, as certain 2-(1H-indol-3-yl)-2-oxo-acetamides have shown marked antitumor activity in preclinical models . The synthetic route for this class of compounds typically involves the condensation of an indole-3-glyoxylyl chloride derivative with the appropriate aniline, such as 4-phenoxyaniline, often facilitated by coupling agents . This product is intended for research applications only, including use as a reference standard, a building block in synthetic chemistry, or a lead compound in biological screening assays. It is not for diagnostic or therapeutic use. For comprehensive laboratory handling and safety information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c25-21(19-14-23-20-9-5-4-8-18(19)20)22(26)24-15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-14,23H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVXPBLGVXFEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide typically involves the reaction of indole-3-acetic acid with 4-phenoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituent (N-position) Key Functional Groups LogP* Bioactivity Highlights Reference
2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide C₂₂H₁₇N₂O₃ 357.39 4-phenoxyphenyl 2-oxoacetamide, indole 3.8 Under investigation (antioxidant)
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide C₁₇H₁₃FN₂O₂ 308.30 4-fluorobenzyl 2-oxoacetamide, indole 2.5 Anticancer (HeLa cells)
N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide C₁₆H₁₃ClN₂O 284.74 4-chlorophenyl Acetamide (no 2-oxo) 3.2 Moderate cytotoxicity
2-(1H-indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide C₂₄H₂₈N₂O₂ 392.50 4-octyloxyphenyl Acetamide (no 2-oxo) 5.1 Antihyperglycemic, antioxidant
N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2-(1,1-dioxido-3-oxo-benzothiazol-2-yl)acetamide C₂₃H₂₁N₂O₆S 465.49 4-methoxybenzyl Benzothiazole, sulfonamide 2.9 Not reported

*LogP values estimated using computational tools (e.g., XLogP3).

Key Observations:
  • Substituent Effects on Lipophilicity: The 4-phenoxyphenyl group in the target compound confers moderate lipophilicity (LogP ~3.8), balancing membrane permeability and solubility. In contrast, the 4-octyloxyphenyl analog (LogP 5.1) is highly lipophilic, which may limit bioavailability .
Antihyperglycemic and Antioxidant Activity
  • Target Compound : Preliminary studies suggest moderate α-amylase inhibition (IC₅₀ ~25 µM) and radical scavenging activity (DPPH IC₅₀ ~40 µM), comparable to reference drugs like acarbose and ascorbic acid .
  • Analog 12 (4-octyloxyphenyl) : Exhibits superior α-amylase inhibition (IC₅₀ ~12 µM) but lower antioxidant efficacy, likely due to steric hindrance from the long alkyl chain .
  • N-(4-fluorobenzyl)-2-oxoacetamide : Demonstrates potent cytotoxicity (IC₅₀ ~8 µM against HeLa cells) but negligible antioxidant effects, highlighting substituent-dependent activity divergence .
Cytotoxicity and Anticancer Potential
  • Marine-Derived Analog (Compound 3) : N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide from Streptomyces sp. B170167 shows moderate cytotoxicity (IC₅₀ ~50 µM) against SMMC-7721 and HeLa cells, attributed to the oxoethyl side chain enhancing cellular uptake .
  • Sulfonamide Derivatives (e.g., Compound 31) : Introduction of sulfonamide groups (e.g., 4-trifluoromethylphenylsulfonyl) in indomethacin analogs enhances COX-2 selectivity but reduces indole-related cytotoxicity .

Biological Activity

2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies, and includes data tables and case studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C22H16N2O3
  • Molecular Weight : 360.38 g/mol

Synthesis Method

The synthesis typically involves the reaction of indole-3-acetic acid with 4-phenoxyaniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is conducted in organic solvents like dichloromethane at room temperature for several hours to yield the desired product.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties, particularly against solid tumors such as colorectal and lung cancers. A patent highlights its effectiveness against colorectal carcinoma, which is a prevalent type of cancer with limited treatment options .

Case Study: Antitumor Efficacy

In a preclinical study, the compound was tested on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting strong potential for development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential.

Table: Antimicrobial Activity

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that while the compound shows promise, further optimization may be necessary to enhance its efficacy against resistant strains.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating cellular pathways. Ongoing research aims to elucidate these mechanisms further.

Potential Molecular Targets

  • Enzymes : Inhibition of key enzymes involved in cancer cell proliferation.
  • Receptors : Modulation of receptor activity linked to inflammatory responses.

Comparison with Similar Compounds

The unique structural features of this compound set it apart from similar compounds like indole-3-acetic acid and oxindole derivatives. Its specific combination of indole and phenoxy groups may confer distinct biological properties that enhance its therapeutic potential .

Table: Comparison of Similar Compounds

CompoundStructure TypeNotable Activity
Indole-3-acetic acidNatural plant hormonePlant growth regulator
4-PhenoxyanilinePrecursorUsed in dye synthesis
Oxindole derivativesOxidized indoleAnticancer properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide?

  • Methodology :

  • Coupling reactions : Use carbodiimide-based coupling agents (e.g., TBTU) in dichloromethane (DCM) to link indole-3-yl-oxoacetate intermediates with 4-phenoxyaniline derivatives. This approach ensures high regioselectivity and avoids side reactions .
  • Stepwise functionalization : Synthesize the indole-3-yl-oxoacetate moiety first, followed by amidation with 4-phenoxyaniline under inert conditions (e.g., nitrogen atmosphere) to preserve reactive groups .
  • Purification : Use flash chromatography with gradients of methanol (0–8%) in DCM, followed by recrystallization from ethyl acetate to achieve >95% purity .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Perform ¹H and ¹³C NMR in DMSO-d₆ to confirm proton environments and carbon frameworks. Key peaks include aromatic protons (δ 7.1–7.7 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : Use ESI/APCI(+) modes to detect molecular ion peaks (e.g., [M+H]⁺) and verify molecular weight .
  • Elemental Analysis : Ensure experimental C, H, N values align with theoretical calculations within ±0.5% .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use P95 respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in fume hoods with >6 air changes per hour to mitigate inhalation risks .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste facilities .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

  • Methodology :

  • Single-Crystal Growth : Recrystallize the compound from ethyl acetate/hexane mixtures at 4°C to obtain diffraction-quality crystals .
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Refine structures with SHELXL-2018/3 .
  • Analysis : Validate intramolecular interactions (e.g., C–H···O) and hydrogen-bonding networks (N–H···O) to confirm stereoelectronic effects .

Q. What strategies address discrepancies in reported biological activities of indole-acetamide derivatives?

  • Methodology :

  • Comparative Assays : Test the compound against structurally similar analogs (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) in standardized antimicrobial (MIC) and cytotoxicity (MTT) assays to isolate substituent-specific effects .
  • Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to identify non-linear activity trends and rule out assay artifacts .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with targets like tyrosine kinases or DNA topoisomerases .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

  • Methodology :

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute with PBS containing 0.1% Tween-80 to prevent precipitation .
  • Lipid-Based Formulations : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
  • pH Adjustment : Test solubility in buffered solutions (pH 4.5–7.4) to mimic physiological conditions .

Data Contradiction Analysis

Q. Why do similar acetamide derivatives exhibit varying thermal stabilities?

  • Resolution :

  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles (N₂ atmosphere, 10°C/min) to correlate stability with substituent electronic effects (e.g., electron-withdrawing phenoxy groups enhance stability via resonance) .
  • DSC Studies : Identify melting points and polymorph transitions to rule out crystalline vs. amorphous phase discrepancies .

Q. How to reconcile conflicting NMR data for indole-acetamides in different solvents?

  • Resolution :

  • Solvent Titration : Acquire spectra in DMSO-d₆, CDCl₃, and D₂O to assess solvent-induced shifts, particularly for exchangeable protons (e.g., NH) .
  • Variable Temperature NMR : Perform experiments at 25°C and 60°C to detect dynamic processes (e.g., rotamer interconversion) that obscure peak splitting .

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